molecular formula C8H8BrIO B7860728 1-(2-Bromoethoxy)-3-iodobenzene

1-(2-Bromoethoxy)-3-iodobenzene

Cat. No.: B7860728
M. Wt: 326.96 g/mol
InChI Key: PMGBUDKOOWJUPV-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-iodobenzene is an organic compound with the molecular formula C8H8BrIO It is a halogenated benzene derivative, characterized by the presence of both bromine and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction typically requires a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-3-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the halogen atoms may be oxidized or reduced.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the specific reaction and conditions used. For example, nucleophilic substitution may yield ethers or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-Bromoethoxy)-3-iodobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical synthesis and drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • 1-(2-Bromoethoxy)-2-iodobenzene
  • 1-(2-Bromoethoxy)-4-iodobenzene
  • 1-(2-Bromoethoxy)-3-chlorobenzene

Comparison: 1-(2-Bromoethoxy)-3-iodobenzene is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behavior and applications, making it a valuable compound for targeted research and industrial processes.

Biological Activity

1-(2-Bromoethoxy)-3-iodobenzene is an organic compound characterized by the presence of both bromine and iodine substituents on a benzene ring. Its molecular formula is C8H8BrIC_8H_8BrI with a molecular weight of approximately 247.06 g/mol. This compound has garnered attention for its potential biological activities, particularly in the development of antimicrobial agents and its interactions with various biomolecules.

The unique structure of this compound enhances its reactivity, allowing it to participate in various chemical transformations. Key reactions include:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine, which can be replaced by other nucleophiles.
  • Oxidation and Reduction : It can be oxidized to form corresponding alcohols or reduced to yield hydrocarbons.
  • Coupling Reactions : It is also suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are vital in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It influences cellular functions, including cell signaling pathways and gene expression. The mechanism of action involves interactions with biomolecules, potentially affecting metabolic pathways and enzyme activities. Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against several bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death.
  • Cellular Interaction : Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was observed that the compound could modulate enzyme activity, affecting metabolic processes within cells.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better. The following table summarizes key features:

Compound NameKey FeaturesUnique Aspects
1-(2-Bromoethyl)benzeneLacks iodine atom; less reactive in couplingSimpler structure limits reactivity
2-IodoethylbenzeneLacks bromoethyl group; limited substitution abilityLess versatile due to absence of bromine
1-Bromo-2-iodobenzeneSimilar structure but without ethyl groupAffects reactivity profile due to missing ethyl group
1-(Bromomethyl)-2-iodobenzeneContains bromomethyl instead of bromoethylDifferent reactivity patterns compared to bromoethyl

The presence of both bromine and iodine atoms in this compound enhances its reactivity and versatility compared to its analogs, allowing it to participate in a broader range of synthetic transformations.

Properties

IUPAC Name

1-(2-bromoethoxy)-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGBUDKOOWJUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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